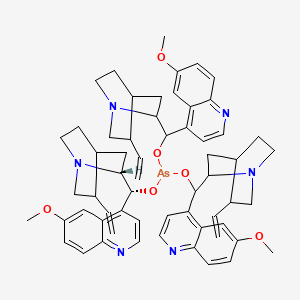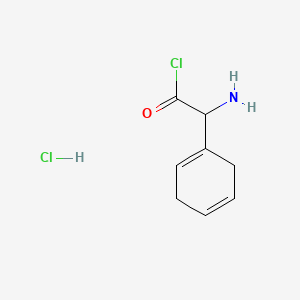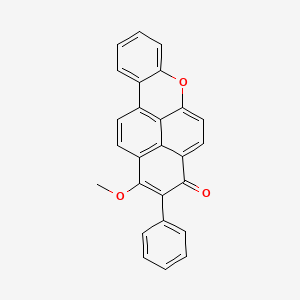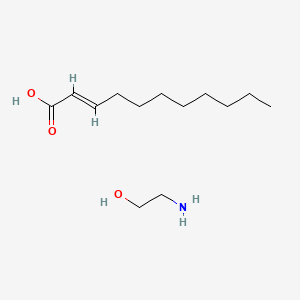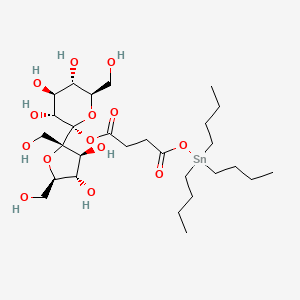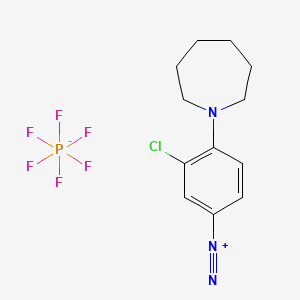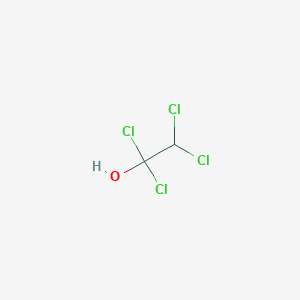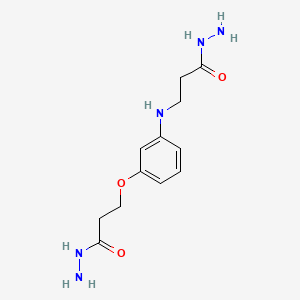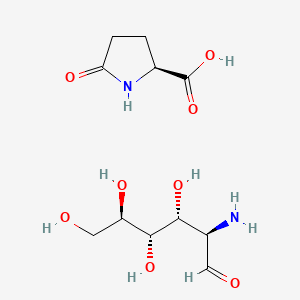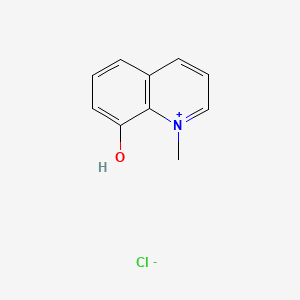
8-Hydroxy-1-methylquinolinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Hydroxy-1-methylquinolinium chloride is a derivative of 8-hydroxyquinoline, a compound known for its diverse biological activities and applications in various fields. This compound is characterized by the presence of a hydroxyl group at the 8th position and a methyl group at the 1st position of the quinoline ring, with a chloride ion as the counterion. The unique structure of this compound allows it to participate in various chemical reactions and makes it a valuable compound in scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-hydroxy-1-methylquinolinium chloride typically involves the reaction of 8-hydroxyquinoline with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction is usually carried out in an organic solvent such as dichloromethane or acetone. The resulting product is then treated with hydrochloric acid to form the chloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, can optimize the production process. The final product is typically purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
8-Hydroxy-1-methylquinolinium chloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 8-hydroxy-1-methylquinolinium chloride involves its ability to chelate metal ions, which can disrupt essential biological processes in microorganisms. The compound can form stable complexes with metal ions, inhibiting their availability for critical enzymatic reactions. Additionally, it can interfere with DNA and RNA synthesis, leading to the inhibition of cell growth and proliferation .
Comparaison Avec Des Composés Similaires
8-Hydroxy-1-methylquinolinium chloride can be compared with other similar compounds such as:
8-Hydroxyquinoline: The parent compound, which lacks the methyl group at the 1st position.
8-Hydroxyquinoline sulfate: A derivative with a sulfate group instead of a chloride ion.
Clioquinol: A halogenated derivative with iodine at the 5th position, known for its antifungal and antibacterial properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
93439-43-1 |
|---|---|
Formule moléculaire |
C10H10ClNO |
Poids moléculaire |
195.64 g/mol |
Nom IUPAC |
1-methylquinolin-1-ium-8-ol;chloride |
InChI |
InChI=1S/C10H9NO.ClH/c1-11-7-3-5-8-4-2-6-9(12)10(8)11;/h2-7H,1H3;1H |
Clé InChI |
YKOUZFWPLWJIPC-UHFFFAOYSA-N |
SMILES canonique |
C[N+]1=CC=CC2=C1C(=CC=C2)O.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


